REACTION_SMILES
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[C:20]([O-:21])(=[O:22])[O-:23].[CH3:1][O:2][c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][c:9](-[c:11]2[cH:12][nH:13][c:14]3[n:15][cH:16][cH:17][cH:18][c:19]23)[cH:10]1.[CH3:28][S:29](=[O:30])[CH3:31].[K+:24].[K+:25].[OH2:32].[OH:26][OH:27]>>[CH3:1][O:2][c:3]1[c:4]([C:5]([NH2:6])=[O:21])[cH:7][cH:8][c:9](-[c:11]2[cH:12][nH:13][c:14]3[n:15][cH:16][cH:17][cH:18][c:19]23)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(-c2c[nH]c3ncccc23)ccc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OO
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Name
|
|
Type
|
product
|
Smiles
|
COc1cc(-c2c[nH]c3ncccc23)ccc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |